Product packaging for Zaragozic acid C(Cat. No.:CAS No. 137681-56-2)

Zaragozic acid C

Cat. No.: B1177361
CAS No.: 137681-56-2
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Description

Zaragozic Acid C, also known as Squalestatin 1, is a fungal natural product belonging to the zaragozic acid family, characterized by a unique 4,8-dioxabicyclo[3.2.1]octane core structure . This compound is a highly potent and competitive inhibitor of squalene synthase, the first committed enzyme in the sterol biosynthesis pathway that catalyzes the reductive condensation of two farnesyl pyrophosphate molecules to form squalene . By selectively targeting this step, this compound effectively blocks the downstream production of both cholesterol in mammals and ergosterol in fungi, making it an invaluable research tool for studying sterol metabolism and regulation . Its mechanism of action leads to lowered plasma cholesterol levels in animal models and exhibits potent fungicidal activity . Research indicates that treatment with zaragozic acids can cause an increase in hepatic LDL receptor mRNA levels, providing further insight into cholesterol homeostasis . As a picomolar-scale inhibitor, it is also a notable compound in synthetic organic chemistry, often serving as a challenging target for total synthesis due to its densely functionalized, complex core architecture . This compound is supplied for research applications only and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

137681-56-2

Molecular Formula

C10H15NSi

Synonyms

Zaragozic acid C

Origin of Product

United States

Discovery, Isolation, and Taxonomic Origin of Zaragozic Acid C

Fungal Sources and Strain Identification

Zaragozic acid C is produced by the fungus Leptodontium elatius var. elatius. pnas.org The specific strain that was identified as a producer of this compound is designated as ATCC 70411. This strain was originally isolated from a wood sample collected in the Joyce Kilmer Forest in North Carolina. pnas.org The initial discovery of the zaragozic acids, including A and B, came from different fungal sources, highlighting the distribution of this class of metabolites among various fungi. nih.gov Zaragozic acid A was first isolated from an unidentified sterile fungal culture, while Zaragozic acid B was produced by Sporormiella intermedia. nih.gov

Fungal SourceStrain IdentificationZaragozic Acid Produced
Leptodontium elatius var. elatiusATCC 70411This compound
Unidentified sterile fungal cultureNot ApplicableZaragozic Acid A
Sporormiella intermediaATCC 20985Zaragozic Acid B
Amauroascus nigerNot ApplicableZaragozic Acid D and D2

Fermentation and Extraction Methodologies for Research Purposes

The production of this compound for research purposes involves a two-stage fermentation process. pnas.org Initially, mycelial growth is established in a seed medium. This growth is then used to inoculate a solid-state fermentation medium. pnas.org

The solid-state fermentation medium for this compound production consists of cracked corn supplemented with a base liquid. The culture is incubated for 21 days at 25°C. pnas.org Following the incubation period, the this compound is extracted from the fungal culture using methanol. pnas.org

The isolation and purification of this compound from the methanol extract involve a series of chromatographic techniques. These include the use of HP-20 and Dowex 1 resins. pnas.org The final step in purification is accomplished through preparative reverse-phase high-performance liquid chromatography (HPLC). pnas.org

Fermentation & Extraction StepDescription
Fermentation Type Two-stage, solid-state fermentation
Inoculum Mycelial growth from a seed medium
Solid-State Medium Cracked corn with a base liquid
Incubation Conditions 21 days at 25°C
Extraction Solvent Methanol
Initial Purification Chromatography using HP-20 and Dowex 1 resins
Final Purification Preparative reverse-phase HPLC

Differentiation from Other Zaragozic Acid Analogues (A, B, D)

The zaragozic acids, while sharing a common bicyclic core, are distinguished by variations in their 1-alkyl and 6-acyl side chains. nih.govwikipedia.org These structural differences are responsible for the slight variations in their biological activity. The core structure is a novel 2,8-dioxobicyclo[3.2.1]octane-4,6,7-trihydroxyl-3,4,5-tricarboxylic acid. nih.gov

Below is a table summarizing the key structural differences between Zaragozic acids A, B, C, and D.

Zaragozic Acid Analogue1-Alkyl Side Chain6-Acyl Side Chain
Zaragozic Acid A 4-(1,2-dimethyl-4-phenylbutyl)4-octanoyl-3-hydroxy-5-methylbenzoyl
Zaragozic Acid B 4-(1,2-dimethylbutyl)4-octanoyl-3-hydroxy-5-methylbenzoyl
This compound 4-(1,2-dimethyl-4-phenylbutyl)4-hexanoyl-3-hydroxy-5-methylbenzoyl
Zaragozic Acid D 4-(1,2-dimethyl-4-phenylbutyl)4-decanoyl-3-hydroxy-5-methylbenzoyl

Biosynthetic Pathways of Zaragozic Acid C

Polyketide Synthase Pathway Involvement

The fundamental framework of Zaragozic acid C is constructed via a polyketide synthase (PKS) pathway. wikipedia.org Polyketides are a diverse class of natural products synthesized through the repeated condensation of small carboxylic acid units, in a manner analogous to fatty acid synthesis. rsc.org The biosynthesis of zaragozic acids involves at least two distinct polyketide synthases. uniprot.org

The assembly of the two lipophilic side chains, characteristic of the zaragozic acid family, is mediated by these PKS enzymes. uniprot.org Specifically, the tetraketide side chain is synthesized by a highly reducing polyketide synthase (HR-PKS) known as squalestatin tetraketide synthase (pks1). uniprot.org The other side chain's biosynthesis involves a second PKS (pks2) that utilizes an unusual benzoic acid starter unit. uniprot.orgrsc.org This dual PKS system highlights the modularity and complexity of the biosynthetic machinery required to produce the final zaragozic acid structure.

Precursors and Metabolic Intermediates

The biosynthesis of the zaragozic acid core and its side chains draws upon a specific set of primary metabolites. Isotopic labeling studies have identified the foundational building blocks required for the complete molecule. The core structure is derived from a combination of precursors including acetates, methionines, succinate, and a benzoic acid derivative. wikipedia.org

The assembly of the this compound molecule is a complex process that incorporates multiple metabolic precursors. The specific precursors and their contributions are detailed below.

PrecursorQuantity IncorporatedRole in Biosynthesis
Acetates 10 unitsForms the backbone of the polyketide side chains. wikipedia.org
Methionines 4 units (methyl groups)Provide methyl groups for side chain modifications. wikipedia.org
Succinate 1 unitContributes to the formation of the central tricarboxylic acid core. wikipedia.org
Benzoic Acid 1 unitServes as the starter unit for one of the polyketide side chains. wikipedia.orguniprot.org

Enzymology of Key Biosynthetic Steps

The assembly of this compound is catalyzed by a dedicated suite of enzymes that perform specific chemical transformations. The gene cluster responsible for squalestatin (zaragozic acid) biosynthesis encodes several key enzymes, including polyketide synthases, tailoring enzymes, and those responsible for generating the starter units. uniprot.org

The biosynthesis of the side chains involves multiple enzymatic domains within the PKS modules. For the tetraketide arm synthesized by pks1, ketoreductase and dehydratase domains are active in all extension rounds, while the enoyl reductase and a C-methyltransferase are not used in the final round. uniprot.org The generation of the benzoyl-CoA starter unit is itself a multi-step process. uniprot.orgrsc.org

Key enzymes identified in the zaragozic acid/squalestatin biosynthetic cluster and their putative functions are listed below.

Enzyme/ProteinTypeProposed Function in Biosynthesis
pks1 Highly Reducing Polyketide Synthase (HR-PKS)Synthesizes the tetraketide side chain. uniprot.org
pks2 Highly Reducing Polyketide Synthase (HR-PKS)Synthesizes the hexaketide side chain using a benzoic acid starter unit. uniprot.org
M7 Phenylalanine Ammonia Lyase (PAL)Involved in the conversion of phenylalanine to benzoyl-CoA, the starter unit for pks2. uniprot.org
M9 Acyl-CoA LigaseActivates benzoic acid to benzoyl-CoA for initiation of polyketide synthesis. uniprot.org
R3 Citrate (B86180) Synthase-like ProteinBelieved to connect the polyketide chain and oxaloacetate to form the tricarboxylic acid core. uniprot.org
M4 AcetyltransferaseCatalyzes the final esterification of the tetraketide arm to the zaragozic acid core. uniprot.org

Directed Biosynthesis for Analogue Generation

The biosynthetic pathway of zaragozic acids offers opportunities for chemical diversification through directed biosynthesis. nih.gov This technique involves feeding structural analogues of natural precursors to the producing fungal culture, which can lead to their incorporation into the final molecular structure, thereby generating novel derivatives. rsc.orgnih.gov This approach has been successfully applied to the zaragozic acid pathway to create new analogues with modified side chains. nih.govnih.gov

Researchers have successfully generated novel analogues of Zaragozic acid A, which shares the same core as this compound, by supplementing the fermentation medium of the producing fungus with various aromatic carboxylic acids. nih.govjst.go.jp The producing organism is capable of utilizing these exogenous substrates as alternative starter units for the PKS normally primed by benzoic acid. rsc.orgnih.gov

This strategy has been shown to be effective with a range of substrates, including:

2-Thiophenecarboxylic acid

3-Thiophenecarboxylic acid

2-Furoic acid

2-Fluorobenzoic acid

3-Fluorobenzoic acid

4-Fluorobenzoic acid nih.govjst.go.jp

The successful incorporation of these precursors demonstrates the flexibility of the acyl-CoA ligase (M9) and the PKS pks2 in accepting alternative starter units. uniprot.orgnih.gov

The supplementation of fermentations with benzoic acid analogues has led to the production of a series of new zaragozic acid derivatives. nih.gov In these novel compounds, the phenyl group on the C-1 alkyl side chain is replaced by the new aromatic or heteroaromatic ring from the supplemented precursor. nih.gov

Crucially, all the new analogues generated through this directed biosynthesis approach were found to be highly potent inhibitors of squalene (B77637) synthase, exhibiting picomolar inhibitory activity in vitro. nih.govebi.ac.uk This indicates that the phenyl group of the side chain can be replaced with other aromatic moieties without losing the potent inhibitory activity against the target enzyme. For comparison, the naturally occurring Zaragozic acids A, B, and C are themselves potent competitive inhibitors of rat liver squalene synthase. apexbt.com

The inhibitory activities of the natural zaragozic acids and the novel analogues highlight the potential of directed biosynthesis to create powerful enzyme inhibitors.

CompoundC-1 Side Chain GroupSqualene Synthase Inhibition (Ki)
Zaragozic acid A Phenyl78 pM apexbt.com
Zaragozic acid B Phenyl29 pM apexbt.com
This compound Phenyl45 pM apexbt.com
Analogue 1 2-ThiophenylPicomolar activity nih.gov
Analogue 2 3-ThiophenylPicomolar activity nih.gov
Analogue 3 2-FurylPicomolar activity nih.gov
Analogue 4 o-FluorophenylPicomolar activity nih.gov
Analogue 5 m-FluorophenylPicomolar activity nih.gov
Analogue 6 p-FluorophenylPicomolar activity nih.gov

Molecular Mechanisms of Action of Zaragozic Acid C

Squalene (B77637) Synthase Inhibition

The principal mechanism of action of zaragozic acid C is the inhibition of squalene synthase, a critical enzyme in the cholesterol biosynthesis pathway. nih.govwikipedia.org This enzyme catalyzes the first committed step in sterol synthesis, the reductive dimerization of two molecules of farnesyl pyrophosphate (FPP) to form squalene. wikipedia.orgmdpi.com

Competitive Inhibition Kinetics

This compound is a potent competitive inhibitor of squalene synthase. nih.govresearchgate.net Kinetic studies have demonstrated that it binds to the enzyme with extremely high affinity, exhibiting inhibition constants (Kᵢ values) in the picomolar range. Specifically, for rat liver squalene synthase, this compound has an apparent Kᵢ value of 45 pM. nih.govglpbio.comapexbt.com This high affinity underscores the potent inhibitory capacity of this compound.

Table 1: Apparent Kᵢ Values of Zaragozic Acids Against Rat Liver Squalene Synthase

CompoundApparent Kᵢ Value (pM)
Zaragozic acid A78 nih.govglpbio.comapexbt.com
Zaragozic acid B29 nih.govresearchgate.net
This compound 45 nih.govglpbio.comcdnsciencepub.com

Interaction with Farnesyl Pyrophosphate (FPP) and Presqualene Pyrophosphate (PSPP) Binding Sites

The inhibitory action of this compound is attributed to its structural mimicry of presqualene pyrophosphate (PSPP), an intermediate in the conversion of FPP to squalene. mdpi.comnih.gov The highly acidic, polyoxygenated core of this compound is thought to occupy the binding site of the pyrophosphate moiety of PSPP on the squalene synthase enzyme. nih.gov This competitive binding prevents the natural substrate, FPP, from accessing the active site. nih.gov The binding of zaragozic acid A, a close analog, induces a conformational change in the substrate-binding site of human squalene synthase. nih.gov Its C-6 acyl group extends into the cofactor binding cavity, further disrupting the enzyme's function. nih.gov

Impact on Sterol Biosynthesis Pathway at the Squalene Synthase Step

By potently inhibiting squalene synthase, this compound effectively blocks the sterol biosynthesis pathway at a critical juncture. nih.govwikipedia.org This inhibition prevents the formation of squalene, the precursor to cholesterol and other essential sterols. wikipedia.orgmdpi.com The disruption of this pathway has significant physiological consequences, as sterols are vital components of cellular membranes and are involved in various signaling processes. nih.gov

Inhibition of Ras Farnesyl-Protein Transferase (FTase)

In addition to its primary target, this compound has been shown to inhibit Ras farnesyl-protein transferase (FTase). acs.orgnih.gov This enzyme is responsible for the farnesylation of Ras proteins, a critical post-translational modification required for their proper localization to the cell membrane and subsequent biological activity. acs.org While also exhibiting inhibitory activity against FTase, zaragozic acids are generally more potent against squalene synthase. acs.org For instance, zaragozic acids D and D2 were found to be approximately 1000 times more potent as inhibitors of squalene synthase compared to Ras FPTase. acs.org

Secondary Molecular Effects in Cellular Models

The potent inhibition of squalene synthase by this compound leads to significant secondary effects within cellular models, most notably the accumulation of upstream metabolites.

Accumulation of Farnesyl Diphosphate (B83284) (FPP) and Farnesol (B120207)

The blockage of the sterol biosynthesis pathway at the squalene synthase step leads to a buildup of its substrate, farnesyl diphosphate (FPP). nih.govcapes.gov.brebi.ac.uk This accumulation of FPP can have several downstream consequences. In various cellular systems, including fungal and mammalian cells, the excess FPP is subsequently converted to farnesol. nih.govcapes.gov.brnih.gov This accumulation of both FPP and farnesol has been observed in cells treated with zaragozic acids and is a direct consequence of squalene synthase inhibition. nih.govapexbt.comcapes.gov.br In some contexts, this accumulation of farnesol is believed to contribute to the antifungal properties of zaragozic acids. nih.govdrugfuture.comunl.edu

Role of Farnesol Accumulation in Antifungal Activity

This compound exerts its antifungal effects primarily through the potent inhibition of squalene synthase, a critical enzyme in the ergosterol (B1671047) biosynthesis pathway in fungi. nih.govagscientific.com The inhibition of this enzyme blocks the conversion of farnesyl pyrophosphate (FPP) to squalene, which is the first committed step in sterol synthesis. wikipedia.org This blockade leads to a significant intracellular accumulation of the precursor FPP, which is then dephosphorylated to farnesol. acs.orgnih.gov

Research conducted on Candida albicans with Zaragozic acid B, a closely related analogue of this compound, demonstrated a significant increase in the production of farnesol. nih.govnih.gov Specifically, treatment led to an eightfold increase in the amount of farnesol produced by the fungus. nih.govmdpi.com It is proposed that this accumulation of farnesol is a key contributor to the fungicidal, rather than merely fungistatic, activity of zaragozic acids. nih.govnih.gov Farnesol itself is a quorum-sensing molecule in C. albicans, but at elevated concentrations, it becomes toxic. nih.govmdpi.com The inhibitory effects of excess farnesol are thought to involve the arrest of the cell cycle and the induction of reactive oxygen species (ROS) in yeast mitochondria. nih.gov Therefore, the antifungal activity of this compound is not solely due to the depletion of ergosterol from the fungal membrane but is also significantly driven by the toxic accumulation of farnesol. nih.gov

Table 1: Effect of Squalene Synthase Inhibition on Farnesol Production

Compound Organism Effect on Farnesol Fold Increase Reference
Zaragozic Acid B Candida albicans Increased Production 8-fold nih.gov, mdpi.com

Modulation of Hepatic Cholesterol Synthesis in Preclinical Models

In preclinical models, this compound has been identified as a powerful modulator of hepatic cholesterol synthesis due to its function as a picomolar competitive inhibitor of squalene synthase. nih.govcapes.gov.br The zaragozic acids, including variant C, are characterized by a novel 2,8-dioxobicyclo[3.2.1]octane core that allows them to potently bind to and inhibit this enzyme. acs.orgnih.gov

Studies using rat liver squalene synthase demonstrated the high potency of this compound family. nih.gov this compound specifically was found to have an apparent inhibition constant (Ki) of 45 pM. acs.orgnih.gov This potent enzymatic inhibition translates to effective suppression of cholesterol synthesis in cellular models. In experiments using the human liver cell line Hep G2, this compound inhibited the incorporation of [3H]mevalonate into cholesterol in a dose-dependent manner, with a 50% inhibitory concentration (IC50) value of 4 µM. researchgate.net The inhibition of squalene synthase in these hepatic cells was accompanied by a corresponding accumulation of upstream metabolites, including farnesyl diphosphate and farnesol. acs.orgnih.gov

While in vivo data for this compound is limited, studies on the closely related Zaragozic acid A in a mouse model showed it to be a potent inhibitor of acute hepatic cholesterol synthesis, with a 50% inhibitory dose of 200 µg/kg. nih.govglpbio.com Given the shared mechanism of action across the zaragozic acid family, this provides strong evidence for the potential of this compound to effectively lower cholesterol synthesis in vivo. nih.gov These findings underscore the potential of zaragozic acids as therapeutic agents for hypercholesterolemia. nih.govnih.gov

Table 2: Inhibitory Potency of Zaragozic Acids in Preclinical Models

Compound Model System Parameter Value Reference
This compound Rat Liver Squalene Synthase Ki 45 pM acs.org, nih.gov
This compound Hep G2 Cells IC50 (Cholesterol Synthesis) 4 µM researchgate.net
Zaragozic Acid A Rat Liver Squalene Synthase Ki 78 pM nih.gov
Zaragozic Acid A Hep G2 Cells IC50 (Cholesterol Synthesis) 6 µM researchgate.net
Zaragozic Acid B Rat Liver Squalene Synthase Ki 29 pM nih.gov
Zaragozic Acid B Hep G2 Cells IC50 (Cholesterol Synthesis) 0.6 µM researchgate.net

Chemical Synthesis Strategies for Zaragozic Acid C

Total Synthesis Approaches and Retrosynthetic Analysis

Total synthesis efforts for Zaragozic acid C have explored various disconnections and key transformations to assemble the complex molecular architecture. Retrosynthetic analysis typically aims to simplify the bicyclic core and its appended functionalities into more readily available building blocks. The challenge lies in establishing the correct stereochemistry at the six contiguous stereogenic centers and installing the hindered C4 and C5 quaternary carbons ebi.ac.uknih.govorganic-chemistry.org.

One retrosynthetic approach involves disconnecting the core into subunits that can be assembled through reactions like aldol (B89426) couplings or cycloadditions jst.go.jpnih.gov. Another strategy considers the molecule as being composed of repeating glycolic acid fragments, proposing a "self-consistent sequence" that merges carbon skeletal buildup with stereochemistry introduction ebi.ac.uknih.gov.

Carbonyl Ylide Cycloaddition Strategy

A strategy for the total synthesis of this compound has utilized a carbonyl ylide cycloaddition approach to construct the bicyclic core nih.govresearchgate.net. This method involves the reaction of an α-diazo ester with an alkyne in the presence of a rhodium catalyst, such as [Rh₂(OAc)₄], to generate a carbonyl ylide, which then undergoes a 1,3-dipolar cycloaddition nih.govresearchgate.net.

In one implementation, a carbonyl ylide precursor was synthesized from di-tert-butyl D-tartrate nih.gov. The reaction of the α-diazo ester with 3-butyn-2-one (B73955) catalyzed by [Rh₂(OAc)₄] yielded the desired cycloadduct as a single diastereomer nih.govresearchgate.net. Subsequent transformations of this cycloadduct allowed for the construction of the functionalized 2,8-dioxabicyclo[3.2.1]octane core nih.govresearchgate.net. This strategy has also been employed in a convergent synthesis approach, allowing for the elongation of the C1 alkyl side chain via olefin cross-metathesis jst.go.jpnih.govnih.gov.

Photochemical C(sp³)-H Acylation and Norrish-Yang Cyclization

A notable strategy for the total synthesis of this compound involves a two-step photochemical C(sp³)-H acylation followed by Norrish-Yang cyclization acs.orgnih.govresearchgate.netfigshare.comacs.orgacs.orgthieme-connect.com. This approach addresses the challenging installation of the contiguous C4 and C5 fully substituted carbons acs.orgnih.govacs.org.

The process begins with a persilylated d-gluconolactone derivative containing a 1,2-diketone moiety at the C5 position acs.orgnih.govfigshare.comacs.orgacs.org. Irradiation of this intermediate with violet LED light induces a Norrish-Yang cyclization, which involves γ-hydrogen abstraction and cyclobutanone (B123998) formation acs.orgnih.govresearchgate.netfigshare.comacs.org. This reaction regio- and stereoselectively transforms an electron-rich tertiary C(sp³)-H bond at C4 into a new C(sp³)-C bond, forming a densely functionalized α-hydroxycyclobutanone acs.orgnih.govfigshare.comacs.orgacs.org. Oxidative opening of the cyclobutanone then yields a key intermediate with the desired C4-C5 substitution pattern acs.orgnih.govresearchgate.netfigshare.comacs.org.

Detailed research findings highlight the importance of the light source in the Norrish-Yang cyclization. Using violet LED irradiation (λmax = 405 nm) resulted in an 85% ¹H NMR yield of the cis-fused bicycle, whereas blue LED irradiation (λmax = 465 nm) gave only a 26% yield researchgate.net. The strategically placed electron-withdrawing benzoyl group in the substrate was found to decrease the reactivity of the proximal C6-H bond, favoring selective functionalization at the C4-H bond acs.org.

Data on the photochemical C(sp³)-H acylation and Norrish-Yang cyclization step:

SubstrateLight SourceWavelength (nm)Product (cis-fused bicycle) ¹H NMR Yield (%)
Diketone 3Violet LED40585 researchgate.net
Diketone 3Blue LED46526 researchgate.net

Subsequent functional group transformations from this intermediate lead to the total synthesis of this compound acs.orgnih.govresearchgate.netacs.orgacs.org.

Double Sharpless Asymmetric Dihydroxylation

The double Sharpless asymmetric dihydroxylation reaction has been employed as a key strategy to control the stereochemistry at four contiguous stereocenters (C3 to C6) in the synthesis of this compound ebi.ac.ukresearchgate.netacs.orgnih.govacs.orgacs.orgfigshare.com. This method involves the simultaneous dihydroxylation of a diene precursor using Sharpless asymmetric dihydroxylation conditions.

In one synthesis, a 1,3-diene was subjected to double asymmetric dihydroxylation to introduce the stereocenters at C3, C4, C5, and C6 acs.orgacs.org. Initial attempts using standard AD-Mix β conditions showed low conversion acs.org. However, optimization of the reaction conditions allowed for the successful introduction of the required stereochemistry acs.orgacs.org. This approach provides a powerful method for establishing multiple stereocenters in a single step.

Aldol Approaches

Aldol reactions have played a significant role in the synthesis of this compound, particularly in the construction of the carbon framework and the introduction of stereocenters ebi.ac.ukorganic-chemistry.orgnih.govresearchgate.netacs.orgnih.gov. These approaches often involve the coupling of different subunits through the formation of carbon-carbon bonds adjacent to carbonyl groups.

One aldol-based strategy involves the Sn(OTf)₂-promoted aldol coupling reaction between an α-keto ester and a silyl (B83357) ketene (B1206846) thioacetal derived from tartaric acids jst.go.jpebi.ac.uknih.gov. This reaction can lead to the simultaneous creation of the challenging C4 and C5 quaternary stereocenters jst.go.jpebi.ac.uknih.gov.

Another approach utilizes an intramolecular aldol cyclization to construct a key lactone intermediate containing five stereogenic centers, including two quaternary centers organic-chemistry.orgthieme-connect.com. A silyl glyoxylate (B1226380) cascade approach has been developed which involves a series of condensation, silyl transfer, and aldol reactions to rapidly assemble a highly oxygenated backbone fragment organic-chemistry.orgnih.govthieme-connect.com.

Research findings on an aldol-based approach:

ReactantsConditionsProduct (Intermediate)Key Features
α-keto ester + silyl ketene thioacetalSn(OTf)₂ promotionCore subunitSimultaneous creation of C4 and C5 quaternary centers jst.go.jpebi.ac.uknih.gov
Silyl glyoxylate + vinyl magnesium bromide + t-butyl glyoxylateCascade condensation, silyl transfer, condensation, silyl transfer, trappingIntermediate 7Single diastereomer, assembly of three stereocenters including two quaternary centers organic-chemistry.orgthieme-connect.com

Convergent Synthesis Approaches

One convergent strategy involves the synthesis of the bicyclic core and the C1 side chain separately, followed by their coupling jst.go.jpnih.govrsc.orgrsc.org. The introduction of the C1 side chain can be achieved by the reaction of an anion derived from a dithiane monosulfoxide with a core aldehyde researchgate.netacs.orgnih.govacs.org.

Another convergent approach utilizes a tandem carbonyl ylide formation/1,3-dipolar cycloaddition to construct the core, and olefin cross-metathesis for the elongation of the C1 alkyl side chain jst.go.jpnih.gov. This strategy offers flexibility and high convergency jst.go.jpnih.gov.

A highly convergent synthesis of a squalestatin/zaragozic acid intermediate involved the construction of the C1-C1' bond by adding a functionalized C1 sidechain anion to a bicyclic core precursor lactone rsc.orgrsc.org. This coupling provided lactols which, upon acid-induced deprotection and ring closure, yielded the bicyclic core rsc.orgrsc.org.

Stereocontrol and Stereoselective Construction of Key Subunits

Achieving precise stereocontrol is paramount in the synthesis of this compound due to the presence of six contiguous stereogenic centers within the core ebi.ac.uknih.govorganic-chemistry.org. Various strategies and methodologies have been developed to ensure the correct relative and absolute stereochemistry of these centers and the stereocenters in the side chains.

Methods employed for stereocontrol include asymmetric dihydroxylation reactions, such as the Sharpless asymmetric dihydroxylation, to introduce multiple hydroxyl groups with defined stereochemistry ebi.ac.ukresearchgate.netacs.orgnih.govacs.orgacs.orgfigshare.com. Diastereoselective additions and cyclizations are also crucial for setting specific stereocenters organic-chemistry.orgnih.govresearchgate.netthieme-connect.com.

The stereoselective construction of key subunits, such as the C1 side chain and the highly oxygenated core fragments, is a recurring theme in this compound synthesis scielo.brcapes.gov.br. For instance, the stereochemistry of the C(5') methyl-bearing stereocenter in the C1 side chain has been installed through regioselective and stereoselective opening of a phenylcyclopropyl carbinol scielo.br. Aldol reactions have been used to define chirality in the C1 side chain capes.gov.br.

The photochemical C(sp³)-H acylation and Norrish-Yang cyclization strategy demonstrates remarkable regio- and stereoselectivity in forming the C4-C5 bond and setting the stereochemistry at these hindered centers acs.orgnih.govresearchgate.netfigshare.comacs.orgacs.org. The reaction conditions, including the choice of light source, are critical for achieving high stereoselectivity researchgate.net.

The Johnson synthesis utilized a silyl glyoxylate cascade that assembled three stereogenic centers, including two quaternary centers, as a single diastereomer in one step, highlighting the power of cascade reactions for stereocontrol organic-chemistry.orgthieme-connect.com.

Table of Key Stereocontrol Methods:

MethodTargeted StereocentersKey OutcomeReference(s)
Double Sharpless Asymmetric DihydroxylationC3, C4, C5, C6Control of four contiguous stereocenters ebi.ac.ukresearchgate.netacs.orgnih.govacs.orgacs.orgfigshare.com ebi.ac.ukresearchgate.netacs.orgnih.govacs.orgacs.orgfigshare.com
Photochemical C(sp³)-H Acylation/Norrish-Yang CyclizationC4, C5Regio- and stereoselective C-C bond formation at hindered carbons acs.orgnih.govresearchgate.netfigshare.comacs.orgacs.org acs.orgnih.govresearchgate.netfigshare.comacs.orgacs.org
Sn(OTf)₂ promoted Aldol CouplingC4, C5Simultaneous creation of quaternary stereocenters jst.go.jpebi.ac.uknih.gov jst.go.jpebi.ac.uknih.gov
Intramolecular Aldol CyclizationMultiple core centersFormation of lactone with five stereocenters organic-chemistry.orgthieme-connect.com organic-chemistry.orgthieme-connect.com
Silyl Glyoxylate CascadeC3, C4, C5Single-step assembly of stereocenters including quaternary carbons organic-chemistry.orgthieme-connect.com organic-chemistry.orgthieme-connect.com
Stereoselective Cyclopropyl (B3062369) Carbinol OpeningC5' (C1 side chain)Installation of methyl-bearing stereocenter scielo.br scielo.br

Construction of the 2,8-Dioxabicyclo[3.2.1]octane Core

The 2,8-dioxabicyclo[3.2.1]octane core is a central structural feature of this compound. mdpi.comacs.orgresearchgate.netcaltech.edu Different synthetic approaches have been employed for its construction. One strategy involves acid-catalyzed internal ketalization under kinetically controlled conditions. ebi.ac.ukjst.go.jp Another approach utilizes a carbonyl ylide formation followed by a 1,3-dipolar cycloaddition. jst.go.jpnih.gov Diastereoselective dihydroxylation of an enone, followed by sequential transformations, has also been reported to construct the functionalized core. acs.orgnih.gov Additionally, an acid-mediated simultaneous acetonide deprotection, dithiane removal, and ketalization procedure has been shown to yield the 2,8-dioxabicyclo[3.2.1]octane core. nih.govresearchgate.netacs.orgfigshare.com A photochemical C(sp3)–H acylation strategy has also been successfully implemented to construct the core, starting from a gluconolactone (B72293) derivative. acs.orgthieme-connect.comresearchgate.netnih.gov

Control of Contiguous Quaternary Carbons

A significant challenge in the synthesis of this compound is the installation and control of the stereochemistry of the contiguous fully substituted carbons at positions C4 and C5 within the core structure. acs.orgresearchgate.netnih.govacs.org Various methods have been explored to address this. Some syntheses have constructed these centers through osmylation of a substituted carbon-carbon double bond, while others have utilized the addition of carbon nucleophiles to carbonyl groups. acs.org Alkylation of α-alkoxy anions and pericyclic reactions have also been employed. acs.org One approach involves the simultaneous creation of the C4 and C5 quaternary stereocenters through an aldol coupling reaction between an α-keto ester and a silyl ketene thioacetal. ebi.ac.ukjst.go.jp Another strategy involves the stereospecific formation of the C5 quaternary center via a chelation-controlled ketone addition reaction. caltech.educaltech.edu A silyl glyoxylate cascade approach has been developed that assembles three stereogenic centers, including two quaternary centers, in a single step. organic-chemistry.org

Enantioselective Synthesis of Side Chains (e.g., C1-C6' subunit)

The synthesis of the side chains of this compound, such as the C1-C6' subunit, requires enantioselective control. scielo.br Approaches to the C1 side chain have involved the addition of a functionalized C1 side chain anion to a bicyclic core precursor. rsc.org The introduction of the C1 side chain has also been achieved by the reaction between an anion derived from a dithiane monosulfoxide and a core aldehyde. nih.govresearchgate.netacs.org Enantioselective synthesis of the C1-C6' subunit has been described, involving the regioselective, reductive opening of a cyclopropyl carbinol to install a methyl-bearing stereocenter. scielo.br

Diastereoselective Dihydroxylation of Unsaturated Ketones

Diastereoselective dihydroxylation reactions have played a role in the synthesis of this compound, particularly in setting the stereochemistry at certain centers. caltech.edu The diastereoselective dihydroxylation of γ-alkoxy-α,β-trans enones has been investigated as a method to introduce hydroxyl groups with controlled relative stereochemistry. acs.orgcaltech.edumolaid.com A double Sharpless asymmetric dihydroxylation reaction of a diene has been utilized to control stereochemistry at multiple contiguous stereocenters from C3 to C6. nih.govresearchgate.netacs.orgsemanticscholar.org

Chelation-Controlled Ketone Addition for Stereospecific Quaternary Center Formation

Chelation-controlled addition reactions have been employed to achieve stereospecific formation of quaternary centers in the synthesis of this compound. caltech.educaltech.edu This strategy involves the coordination of a metal to oxygen atoms in the substrate, directing the approach of the nucleophile to a specific face of the ketone and thus controlling the stereochemistry of the newly formed quaternary carbon. caltech.educaltech.eduresearchgate.net For instance, lithium chelation has been used to direct the addition of a lithium acetylide to a ketone, installing a tetrasubstituted stereocenter with the desired configuration. acs.org

Advanced Methodologies in Synthesis

Advanced synthetic methodologies have been applied to overcome the complexities associated with the synthesis of this compound, particularly concerning its densely oxygenated structure.

Radical Reactions for Densely Oxygenated Structures

Radical reactions have emerged as powerful tools for the construction of complex molecular architectures, including those with multiple oxygen functionalities. mdpi.comhokudai.ac.jp In the context of this compound synthesis, radical cyclization reactions have been explored. mdpi.com A photochemical C(sp3)–H acylation, which likely involves radical intermediates, has been successfully implemented as a key step to form a C(sp3)-C bond at a challenging position within the core structure. acs.orgthieme-connect.comresearchgate.netnih.gov This method allows for the site- and stereoselective functionalization of electron-rich C(sp3)-H bonds in the presence of multiple oxygen functionalities. researchgate.netnih.gov

Olefin Cross-Metathesis for Side Chain Construction

Olefin cross-metathesis has emerged as a valuable technique for elongating or constructing the C1 alkyl side chain of this compound. jst.go.jpnih.govpharm.or.jpnih.gov This method offers a convergent and flexible approach to introduce the required alkyl chain onto a precursor containing a suitable alkene moiety. jst.go.jpnih.gov For instance, in one synthetic strategy, olefin cross-metathesis, particularly under the influence of catalysts like Blechert's catalyst, was employed to effectively install the C1 alkyl side chain. acs.orgnih.gov This highlights the utility of metathesis reactions in assembling complex molecular architectures like that of this compound. jst.go.jpnih.govpharm.or.jpnih.gov

Oxidative Functionalization Strategies

Oxidative functionalization strategies play a crucial role in introducing oxygen functionalities and establishing the correct oxidation states within the this compound core. The highly oxygenated nature of the 2,8-dioxabicyclo[3.2.1]octane core necessitates efficient methods for selective oxidation. One notable example in the synthesis of this compound involves a novel triple oxidation procedure utilized for the installation of the tricarboxylic acid moiety. nih.gov Additionally, oxidative opening of intermediates, such as an α-hydroxycyclobutanone, has been employed in conjunction with other reactions like Norrish-Yang cyclization to introduce functionality and stereochemistry at challenging positions like C4. researchgate.netacs.orgfigshare.com

Synthesis and Characterization of Zaragozic Acid C Analogues

Design Principles for Structural Analogues

The design of structural analogues of Zaragozic acid C is fundamentally driven by the objective of understanding and enhancing their interaction with squalene (B77637) synthase. The core structure, a rigid 2,8-dioxabicyclo[3.2.1]octane system adorned with a tricarboxylate functionality, is considered vital for biological activity, likely due to its ability to mimic the pyrophosphate substrate of SQS. nih.govtno.nl Analogue design efforts predominantly focus on modifying the C-1 alkyl and C-6 acyl side chains, as these positions are naturally variable and amenable to structural diversification. nih.govwikipedia.org By altering the length, branching, and functionalization of these side chains, researchers aim to probe the steric and electronic characteristics of the SQS binding site. Explorations into modifying the core structure, such as changes in oxidation state or the introduction of different substituents, have also been undertaken to assess their impact on binding and activity. nih.gov

Synthetic Routes to Modify Core and Side Chains

Synthesizing this compound and its analogues necessitates intricate multi-step synthetic strategies to construct the complex bicyclic core and precisely control numerous stereocenters. Various synthetic methodologies have been developed for the assembly of the 2,8-dioxabicyclo[3.2.1]octane core. One approach involves employing reactions like the Sharpless asymmetric dihydroxylation to establish the correct stereochemistry within the core. researchgate.netnih.govresearchgate.net Another successful strategy utilizes acid-catalyzed internal ketalization to form the bicyclic system. researchgate.netnih.govblogspot.com More recently, photochemical C(sp3)–H acylation has been integrated as a crucial step in the total synthesis of this compound, enabling selective functionalization of specific C-H bonds within the core structure. researchgate.netacs.org

Modifications to the C-1 alkyl side chain are typically achieved by coupling a pre-synthesized side chain fragment with a core precursor. Reported methods include the addition of a C-1 side chain anion to a bicyclic core lactone. rsc.org Olefin cross-metathesis has also proven useful for elongating the C-1 alkyl side chain, offering a flexible route to introduce diverse alkyl groups. nih.govacs.org

Alterations to the C-6 acyl side chain are commonly performed through esterification reactions, where different carboxylic acids are coupled to the hydroxyl group at the C-6 position of the core. nih.govblogspot.com This allows for systematic variation of the acyl chain length and the incorporation of various functional groups. Beyond esters, the synthesis of carbamates, ethers, and carbonates at the C-6 position has also been explored. nih.govresearchgate.net Key chemical transformations in generating diverse analogues include the selective removal and subsequent replacement of the C-6 acyl chain, as well as the C-4' acetate (B1210297) group found in some analogues. researchgate.net

Structure-Activity Relationship (SAR) Studies at the Molecular Level

Structure-Activity Relationship (SAR) studies on this compound analogues are conducted to establish relationships between structural modifications and corresponding changes in biological activity, particularly their efficacy as squalene synthase inhibitors. These studies are invaluable for understanding the critical structural elements required for potent inhibition and for guiding the rational design of more effective analogues. nih.gov The zaragozic acid scaffold, characterized by its rigid tricarboxylate core and adaptable hydrophobic side chains, serves as an excellent template for comprehensive SAR investigations. tno.nl

Role of C-6 Acyl Side Chain Modifications

The C-6 acyl side chain plays a significant role in determining the potency and in vivo activity of zaragozic acid analogues. Research on Zaragozic acid A derivatives has indicated that simplifying the C-6 side chain to an octanoyl ester can negatively impact biological activity. nih.govresearchgate.net Conversely, increasing the linear chain length generally enhances in vitro activity, with peak activity observed with the tetradecanoyl ester. nih.govresearchgate.net The nature of substituents at the omega position of the C-6 chain is also influential; for example, an omega-phenoxy group has demonstrated superior activity enhancement compared to an omega-phenyl group. nih.govresearchgate.net While long-chain C-6 derivatives exhibit potent in vitro SQS inhibition, their effectiveness in inhibiting hepatic cholesterol synthesis in mice may be weaker. nih.govresearchgate.net In contrast, C-6 short-chain derivatives, despite being less active in vitro, have shown improved oral activity in mice. nih.govresearchgate.net Exploring modifications beyond esters at the C-6 position, such as carbamates, ethers, and carbonates, has revealed activity profiles similar to their ester counterparts. nih.govresearchgate.net The binding mode of the C-6 acyl group within the SQS active site is important, with the chain extending into the cofactor binding cavity. nih.govresearchgate.net Shortened C-6 chains may potentially contribute to enhanced inhibitory specificity against certain enzymes. nih.gov

Importance of the Tricarboxylate Core

The tricarboxylate core is a defining and essential structural element for the potent squalene synthase inhibitory activity of the zaragozic acid family. nih.govwikipedia.orgnih.gov This core, a 2,8-dioxabicyclo[3.2.1]octane system bearing three carboxylic acid groups at positions 3, 4, and 5, is believed to be critical for tight binding to the active site of squalene synthase. This interaction likely involves favorable interactions with positively charged residues or by mimicking the negatively charged pyrophosphate substrate. nih.govtno.nl The highly oxygenated nature and the precise spatial arrangement of the carboxylate groups within the rigid bicyclic framework are significant contributors to the high binding affinity. nih.govwikipedia.org While the side chains modulate potency and pharmacokinetic properties, the core provides the fundamental structural basis for SQS inhibition. nih.gov Studies with analogues possessing acyclic or monocyclic rings that retain polycarboxylic acids have shown reduced but still notable SQS inhibitory activity, suggesting that while the intact bicyclic core is optimal, the presence of multiple carboxylates is important for activity. nih.gov The synthesis of the tricarboxylate core often involves challenging steps to establish the correct stereochemistry and introduce the requisite carboxylate functionalities. researchgate.netnih.govresearchgate.net

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound11814656
Zaragozic acid A6438355
Zaragozic acid B9940176
Zaragozic acid D223376020

Data Tables

Preclinical in Vitro and in Vivo Research Models

Cell-Based Assays for Enzyme Inhibition (e.g., Squalene (B77637) Synthase Assays)

Cell-based assays, particularly those targeting squalene synthase (SS), have been fundamental in characterizing the inhibitory potency of Zaragozic acid C. This compound has been shown to be a potent competitive inhibitor of rat liver squalene synthase. pnas.orgacs.org Studies have determined its inhibitory constant (Ki) and half-maximal inhibitory concentration (IC50) values against this enzyme. For instance, this compound has an IC50 value of 9 nM against rat liver SS. tandfonline.comtandfonline.com This potent inhibition disrupts the synthesis of squalene, a key intermediate in the cholesterol synthesis pathway. The structural features of this compound, particularly its hydrophilic core and hydrophobic side chains, contribute to its effective binding to the enzyme. acs.org

Cell Line Studies (e.g., HepG2 cells for cholesterol synthesis inhibition)

Mammalian cell lines, notably HepG2 cells (a human hepatocellular carcinoma cell line), have been widely used to assess the effects of this compound on cellular cholesterol synthesis. HepG2 cells are a relevant model as they retain many differentiated functions of hepatocytes, including cholesterol synthesis. science.gov Studies have demonstrated that this compound inhibits cholesterol synthesis in HepG2 cells. acs.org Inhibition of squalene synthase by this compound in these cells leads to a decrease in the production of cholesterol. This inhibition is accompanied by an accumulation of label from [³H]mevalonate into upstream intermediates, such as farnesyl diphosphate (B83284) (FPP), farnesol (B120207), and organic acids, providing evidence of the specific blockade at the squalene synthase step. pnas.orgresearchgate.netacs.orgresearchgate.net

Fungal Cell Models (e.g., S. cerevisiae, Candida albicans)

Given that squalene synthase is also a crucial enzyme in the biosynthesis of ergosterol (B1671047), the primary sterol in fungi, fungal cell models have been utilized to investigate the antifungal potential of this compound. Studies have explored its effects on the growth and ergosterol synthesis in yeasts such as Saccharomyces cerevisiae and Candida albicans. tandfonline.comtandfonline.comarchive.orgnih.gov Inhibition of squalene synthase in these organisms disrupts ergosterol production, which is essential for fungal cell membrane integrity and function. While some research highlights the use of S. cerevisiae as a well-studied eukaryotic organism for squalene production studies, other studies specifically examine the inhibitory activity of squalene synthase inhibitors against fungal pathogens like C. albicans. tinkoffjournal.runih.gov For example, squalene synthase inhibitors can lead to an increase in the FPP pool in C. albicans cells. nih.gov

Rodent Models for Mechanistic Studies (e.g., hepatic cholesterol synthesis)

Rodent models, primarily mice and rats, have been employed to study the in vivo effects of this compound and its analogs on hepatic cholesterol synthesis and plasma cholesterol levels. Administration of this compound or closely related analogs like Squalestatin 1 to mice has been shown to inhibit hepatic cholesterol synthesis. tandfonline.comtandfonline.compnas.orgresearchgate.netresearchgate.netnih.govscholaris.ca This inhibition is dose-dependent. tandfonline.com For instance, subcutaneous administration of Squalestatin 1 to mice resulted in inhibition of hepatic cholesterol synthesis with an ED50 of 0.2 mg/kg. tandfonline.comtandfonline.compnas.org In vivo studies have also confirmed that the inhibition of squalene synthase leads to an accumulation of label from [³H]mevalonate in intermediates proximal to the enzymatic block, similar to observations in cell-based studies. researchgate.netacs.orgresearchgate.net These models are crucial for understanding the systemic effects and metabolic fate of the compound. Studies in mice and rats have also investigated the differential regulation of gene expression by squalene synthase inhibitors, noting effects on lipid metabolism and cell cycle regulation, potentially due to the accumulation and metabolism of FPP. nih.govscience.gov

Mechanistic Investigation in Other Preclinical Models

Beyond standard cell lines and rodent models, mechanistic investigations of this compound have potentially extended to other preclinical systems to explore specific aspects of its activity or potential off-target effects. While the provided search results primarily focus on squalene synthase inhibition in mammalian and fungal systems, the broad impact of squalene synthase inhibitors on isoprenoid metabolism suggests potential investigations in models relevant to processes influenced by these lipids, such as protein prenylation. science.govacs.org Squalestatin 1 has been used in studies involving metabolic labeling with isoprenoid analogs to understand protein prenylation, as it blocks the conversion of FPP to squalene, potentially affecting the FPP pool available for prenylation. acs.org Such studies contribute to a more comprehensive understanding of the cellular and molecular consequences of squalene synthase inhibition.

Compound Information Table

Compound NamePubChem CID
This compound6433201
Squalestatin 16433201
Farnesyl pyrophosphate (FPP)5287971
Squalene1122
Ergosterol5721
Cholesterol5997

Data Tables

Table 1: In Vitro Inhibition of Rat Liver Squalene Synthase by this compound

CompoundTarget EnzymeIC50 (nM)Model System
This compoundRat liver Squalene Synthase9Enzyme Assay

Analytical and Spectroscopic Research Methodologies

Chromatographic Techniques for Separation and Purity Assessment in Research

Chromatographic techniques are indispensable for the separation of zaragozic acid C from complex mixtures, such as fungal fermentation broths, and for assessing the purity of isolated or synthesized material. High-Performance Liquid Chromatography (HPLC) has been a key technique in this regard.

For the isolation of zaragozic acids, including this compound, from fungal cultures, initial extraction steps are typically followed by chromatographic procedures. Preparative reverse-phase HPLC has been successfully employed for the final purification of zaragozic acids B and C. nih.gov An isocratic HPLC system utilizing a Dynamax C8 column (4.6 x 250 mm, 8 µm particle size) with a guard module has been used for the separation and analysis of zaragozic acids A, B, and C. nih.gov The mobile phase consisted of a 6:4 (vol/vol) mixture of acetonitrile (B52724) and 0.1% phosphoric acid in water, run at a flow rate of 1 ml/min at room temperature. nih.gov Under these conditions, characteristic retention times were observed for the different zaragozic acids. nih.gov

CompoundRetention Time (min)
Zaragozic acid A13.4
Zaragozic acid B23.7
This compound21.7

Beyond HPLC, general chromatographic methods such as Thin Layer Chromatography (TLC) and silica (B1680970) gel column chromatography are also fundamental in the isolation and purification of natural products like this compound. These techniques leverage differential affinities and diffusion rates to separate components within a mixture, allowing for the isolation of target compounds and the assessment of their purity throughout the research process.

Spectroscopic Methods for Structural Elucidation

Spectroscopic methods provide critical information about the molecular structure of this compound, essential for confirming its identity and understanding its complex architecture. Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), including High-Resolution Mass Spectrometry (HRMS), are routinely applied.

NMR spectroscopy, particularly ¹H and ¹³C NMR, has been pivotal in the structural elucidation of the zaragozic acids, including this compound. nih.gov Studies have reported the recording of NMR data for this compound using spectrometers such as the Varian XL300, Bruker AM400, and Varian Unity 500. nih.gov Analysis of chemical shifts and multiplicities in ¹H and ¹³C NMR spectra provides detailed information about the hydrogen and carbon environments within the molecule. nih.gov Two-dimensional NMR techniques, such as shift correlation experiments, have also been employed to establish connectivity between atoms, further aiding in the complete assignment of the structure. nih.gov In synthetic research, comparison of the ¹H and ¹³C NMR data of synthesized intermediates and the final this compound product with reported data for the natural compound is crucial for confirming the success of the synthesis.

Infrared (IR) spectroscopy is another valuable tool used in the structural characterization of zaragozic acids. nih.gov IR spectra provide information about the functional groups present in the molecule based on characteristic absorption frequencies of molecular vibrations. This helps confirm the presence of key functionalities within the this compound structure, such as hydroxyl and carboxyl groups. nih.gov

Mass spectrometry is employed to determine the molecular weight and elemental composition of this compound. Low-resolution mass spectra have been used in the structural determination process. While not explicitly detailed for this compound in all available snippets, HRMS is a standard technique used to obtain accurate mass measurements, which are essential for confirming the molecular formula of a compound and its synthetic precursors. Mass spectral experiments have been performed on various zaragozic acids, including A, B, C, D, and D2, to aid in their structural identification. Predicted collision cross section data, relevant to certain MS analyses, are also available for this compound.

These analytical and spectroscopic methodologies collectively provide comprehensive data necessary for the rigorous characterization of this compound in research, from its initial isolation to the confirmation of its structure in synthetic endeavors.

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Strategies and Methodologies

The structural complexity of zaragozic acid C, characterized by its unique 4,6,7-trihydroxy-2,8-dioxobicyclo[3.2.1]octane-3,4,5-tricarboxylic acid core and intricate side chains, presents substantial challenges for chemical synthesis. While total syntheses of this compound have been reported, the development of more efficient, scalable, and stereoselective synthetic strategies remains a critical area for future research. researchgate.netjst.go.jp

Future efforts could focus on developing novel cascade reactions or one-pot methodologies that can rapidly assemble the complex bicyclic core and append the side chains with high precision. 20.210.105 Exploring new catalytic systems, particularly those enabling asymmetric transformations, could lead to improved access to specific stereoisomers and analogs of this compound. researchgate.netmdpi.com Furthermore, the development of protecting group strategies that are compatible with the highly functionalized nature of the molecule is essential for streamlined synthesis. Research into biomimetic synthesis, drawing inspiration from the proposed biosynthetic pathway involving alkyl citrate (B86180) intermediates, could also offer novel approaches to synthesizing the core structure. researchgate.net

Developing modular synthetic routes would be particularly valuable, allowing for the facile generation of diverse analogs with modifications to the side chains or the core structure. This would enable comprehensive structure-activity relationship (SAR) studies to identify compounds with improved potency, selectivity, and pharmacokinetic properties.

Deeper Elucidation of Enzyme-Inhibitor Interactions at the Atomic Level

Zaragozic acids are known to be potent inhibitors of squalene (B77637) synthase, acting as competitive inhibitors of farnesyl pyrophosphate (FPP). researchgate.netontosight.ainih.gov While some structural insights into the binding of Zaragozic acid A to human squalene synthase exist, a deeper understanding of the interactions between this compound and its target enzymes at the atomic level is still needed. nih.gov

Future research should utilize advanced structural biology techniques such as X-ray crystallography and cryo-electron microscopy to obtain high-resolution structures of this compound in complex with squalene synthase from various organisms, including fungal and mammalian sources. nih.gov This would provide detailed information on the specific residues involved in binding, the nature of the interactions (e.g., hydrogen bonding, hydrophobic interactions), and any conformational changes induced in the enzyme upon inhibitor binding. nih.gov

Computational approaches, such as molecular dynamics simulations and quantum mechanics/molecular mechanics (QM/MM) methods, can complement experimental studies by providing dynamic insights into the binding process and the energy landscape of enzyme-inhibitor interactions. researchgate.net Such studies could help elucidate the precise mechanism of inhibition by this compound and inform the rational design of more potent and selective inhibitors. Understanding the differences in binding to squalene synthase from different species could also shed light on the selective toxicity of zaragozic acids towards fungi.

Investigation of Unconventional Biological Targets and Pathways (Mechanistic Focus)

Although squalene synthase is the primary and well-established target of zaragozic acids, there is potential for this compound to interact with other biological targets or influence alternative pathways. wikipedia.org For instance, zaragozic acids have been reported to mildly inhibit Ras farnesyl-protein transferase. wikipedia.org

Future research should employ unbiased approaches, such as activity-based protein profiling and thermal proteome profiling, to systematically identify other proteins that interact with this compound in biological systems. Investigating the effects of this compound on cellular pathways beyond sterol biosynthesis, particularly in fungi, could reveal novel mechanisms of action. For example, the accumulation of farnesol (B120207) in Candida albicans treated with Zaragozic acid B suggests an impact on farnesol biosynthesis, which is linked to quorum sensing and cellular morphology in this fungus. nih.gov

Detailed mechanistic studies are needed to understand the consequences of inhibiting squalene synthase and potentially other targets on fungal physiology, growth, and virulence. This could involve transcriptomic, proteomic, and metabolomic analyses to profile the cellular response to this compound treatment. Identifying and validating new biological targets or pathways influenced by this compound could open up possibilities for novel therapeutic applications beyond cholesterol lowering and antifungal activity.

Exploration of New Fungal Sources and Biosynthetic Diversity

Zaragozic acids were initially isolated from fungal sources such as Sporormiella intermedia and Leptosphaeria elatius. wikipedia.orgresearchgate.net The biosynthesis of the zaragozic acid core is thought to involve a polyketide synthase pathway and alkyl citrate intermediates. researchgate.netwikipedia.org However, the full extent of fungal diversity capable of producing zaragozic acids and related analogs remains largely unexplored.

Future research should involve extensive screening of diverse fungal collections, particularly from underexplored ecological niches like tropical environments, for the production of this compound and novel related compounds. cabidigitallibrary.orgresearchgate.net Utilizing advanced analytical techniques, such as high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy, will be crucial for the identification and structural characterization of new zaragozic acid analogs.

Investigating the biosynthetic gene clusters (BGCs) responsible for zaragozic acid production in different fungal species can provide insights into the genetic basis of their biosynthesis and the potential for generating structural diversity through natural variations or genetic manipulation. researchgate.netnih.govrsc.org Comparative genomic and transcriptomic studies of zaragozic acid-producing fungi could reveal novel enzymes or pathways involved in the biosynthesis of the side chains or modifications to the core structure. This knowledge could be harnessed for synthetic biology approaches to produce known or novel zaragozic acid derivatives in heterologous hosts.

Exploring the ecological roles of zaragozic acids in the producing fungi could also provide clues about their biological activities and potential applications.

Q & A

Q. What are the key structural features of zaragozic acid C, and how do they influence its biological activity?

this compound contains a highly oxidized [3.2.1]-dioxabicyclooctane core with six contiguous stereocenters and distinct acyl side chains at C(1) and C(6). This architecture is critical for its inhibition of squalene synthase (Ki = 29–78 pM), which blocks cholesterol biosynthesis . Methodologically, nuclear magnetic resonance (NMR) and X-ray crystallography are used to resolve stereochemistry, while structure-activity relationship (SAR) studies compare analogs with modified side chains to identify pharmacophoric elements .

Q. What synthetic strategies are commonly employed to construct the bicyclic core of this compound?

The bicyclic core is synthesized via carbonyl ylide cycloaddition or stereoselective ring-opening of cyclopropanes. For example, Rh-catalyzed [3+2] cycloaddition of diazo compounds with alkynyl ketones generates the dioxabicyclooctane scaffold, while regioselective hydrogenolysis of cyclopropyl carbinols installs methyl groups at C(5') . These methods prioritize atom economy and stereochemical fidelity, requiring chiral auxiliaries like TADDOL to enforce enantioselectivity .

Q. How is the inhibitory potency of this compound against squalene synthase quantified in vitro?

Competitive inhibition assays using rat liver microsomes or HepG2 cells measure the incorporation of [³H]mevalonate into squalene. Ki values are determined via Dixon plots or Cheng-Prusoff equations, with controls for nonspecific binding (e.g., using detergents like CHAPS). IC₅₀ values in cellular assays (e.g., ~6 µM in HepG2) account for membrane permeability and metabolic stability .

Advanced Research Questions

Q. How can researchers resolve discrepancies between in vitro and in vivo efficacy data for this compound?

Discrepancies often arise from pharmacokinetic limitations (e.g., poor solubility) or off-target effects (e.g., farnesyl transferase inhibition at higher doses). To address this:

  • Use isotopic tracing (e.g., [¹⁴C]-labeled zaragozic acid) to track tissue distribution.
  • Perform metabolomics profiling to identify degradation products.
  • Optimize formulations with cyclodextrins or lipid nanoparticles to enhance bioavailability .

Q. What strategies enable stereocontrol during the synthesis of this compound’s polyol segment?

The C(1)-C(6') subunit is synthesized via asymmetric aldol reactions or Sharpless epoxidation, leveraging chiral ligands like (S,S)-di-tert-butyl tartrate. For example, Pearlman’s catalyst (Pd(OH)₂/C) selectively reduces epoxides while preserving stereochemistry. Kinetic resolution and dynamic kinetic asymmetric transformations (DyKAT) further refine enantiomeric excess (>95%) .

Q. How do contradictory reports on this compound’s efficacy in AML models inform experimental design?

Some studies report radiosensitization in AML cells, while others note minimal effects due to drug efflux pumps (e.g., ABCG2). To reconcile these:

  • Use isogenic cell lines with ABCG2 knockdown/overexpression.
  • Pair this compound with efflux inhibitors (e.g., Ko143).
  • Validate target engagement via squalene accumulation assays using LC-MS .

Q. What computational methods predict the impact of side-chain modifications on this compound’s binding affinity?

Molecular docking (AutoDock Vina) and molecular dynamics simulations (AMBER) model interactions between modified analogs and squalene synthase’s active site. Key parameters include:

  • Hydrogen bonding with Arg304 and Tyr257.
  • Hydrophobic contacts with Phe288.
  • Free energy perturbation (FEP) calculations to estimate ΔΔG for substitutions .

Methodological Best Practices

  • Handling Solubility Issues : Dissolve this compound in DMSO (≤0.1% v/v) to avoid precipitation in aqueous buffers. For in vivo studies, use polyethylene glycol (PEG-400) as a co-solvent .
  • Data Contradiction Analysis : Apply Hill slope criteria to distinguish allosteric vs. competitive inhibition patterns. Cross-validate findings with orthogonal assays (e.g., surface plasmon resonance for binding kinetics) .
  • Stereochemical Validation : Use Mosher ester analysis or electronic circular dichroism (ECD) to confirm absolute configurations of synthetic intermediates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.